Cas no 218938-67-1 (Nin-Boc-L-tryptophan tert-butyl ester hydrochloride)

Nin-Boc-L-tryptophan tert-butyl ester hydrochloride Chemical and Physical Properties
Names and Identifiers
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- L-Tryptophan,1-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester, monohydrochloride(9CI)
- H-Trp(Boc)-OtBu · HCl
- NIN-BOC-L-TRYPTOPHAN TERT-BUTYL ESTER HYDROCHLORIDE
- H-TRP(BOC)-OTBU HCL
- N-IN-BOC-L-TRYPTOPHAN T-BUTYL ESTER HYDROCHLORIDE
- N-INDOLE-T-BUTOXYCARBONYL-L-TRYPTOPHAN T-BUTYL ESTER HYDROCHLORIDE
- TRYPTOPHAN(BOC)-OTBU HCL
- tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride
- H-Trp(Boc)-OtBu.HCl
- 218938-67-1
- MFCD00798682
- (S)-tert-Butyl 3-(2-amino-3-(tert-butoxy)-3-oxopropyl)-1H-indole-1-carboxylate hydrochloride
- H-Trp(boc)-OtBu hydrochloride
- tert-Butyl (S)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)-1H-indole-1-carboxylate hydrochloride
- CS-0449799
- L-Tryptophan,1-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester,monohydrochloride(9ci)
- G84377
- DB-238174
- 1-[(1,1-Dimethylethoxy)carbonyl]-l-tryptophan 1,1-dimethylethyl ester monohydrochloride
- Nin-Boc-L-tryptophan tert-butyl ester hydrochloride
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- MDL: MFCD00798682
- Inchi: InChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H/t15-;/m0./s1
- InChI Key: AVHLJIUNJBOEDW-RSAXXLAASA-N
- SMILES: CC(C)(C)OC(=O)[C@H](CC1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)N.Cl
Computed Properties
- Exact Mass: 396.182
- Monoisotopic Mass: 396.182
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 521
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.6A^2
Nin-Boc-L-tryptophan tert-butyl ester hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB312615-5 g |
H-Trp(boc)-OtBu hydrochloride; 95% |
218938-67-1 | 5g |
€672.40 | 2022-03-03 | ||
abcr | AB312615-5g |
H-Trp(boc)-OtBu hydrochloride, 95% (H-L-Trp(Boc)-OtBu.HCl); . |
218938-67-1 | 95% | 5g |
€700.50 | 2024-04-18 | |
A2B Chem LLC | AF65674-5g |
H-Trp(boc)-otbu hcl |
218938-67-1 | ≥ 99% (TLC) | 5g |
$1172.00 | 2024-04-20 | |
A2B Chem LLC | AF65674-1g |
H-Trp(boc)-otbu hcl |
218938-67-1 | ≥ 99% (TLC) | 1g |
$337.00 | 2024-04-20 | |
1PlusChem | 1P00C53E-100mg |
H-Trp(Boc)-Otbu HCl |
218938-67-1 | 99% | 100mg |
$63.00 | 2025-02-25 | |
1PlusChem | 1P00C53E-5g |
H-Trp(Boc)-Otbu HCl |
218938-67-1 | ≥ 99% (TLC) | 5g |
$1169.00 | 2025-02-25 | |
1PlusChem | 1P00C53E-1g |
H-Trp(Boc)-Otbu HCl |
218938-67-1 | ≥ 99% (TLC) | 1g |
$334.00 | 2025-02-25 | |
TRC | N233750-1000mg |
Nin-Boc-L-tryptophan tert-butyl ester hydrochloride |
218938-67-1 | 1g |
$ 535.00 | 2022-06-03 | ||
TRC | N233750-500mg |
Nin-Boc-L-tryptophan tert-butyl ester hydrochloride |
218938-67-1 | 500mg |
$ 335.00 | 2022-06-03 | ||
abcr | AB312615-1 g |
H-Trp(boc)-OtBu hydrochloride; 95% |
218938-67-1 | 1g |
€195.00 | 2022-03-03 |
Nin-Boc-L-tryptophan tert-butyl ester hydrochloride Related Literature
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
Additional information on Nin-Boc-L-tryptophan tert-butyl ester hydrochloride
Recent Advances in the Application of 218938-67-1 and Nin-Boc-L-tryptophan tert-butyl ester hydrochloride in Chemical Biology and Pharmaceutical Research
The chemical compound 218938-67-1 and its derivative, Nin-Boc-L-tryptophan tert-butyl ester hydrochloride, have garnered significant attention in recent years due to their versatile applications in chemical biology and pharmaceutical research. These compounds are particularly valuable in peptide synthesis and drug development, where they serve as key intermediates or building blocks. This research brief aims to provide an overview of the latest advancements related to these compounds, focusing on their synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of 218938-67-1 as a precursor in the synthesis of complex peptides and small molecules. Its unique chemical properties, such as stability under various reaction conditions and compatibility with multiple protecting groups, make it an ideal candidate for use in solid-phase peptide synthesis (SPPS). Researchers have successfully employed 218938-67-1 in the development of novel peptide-based therapeutics, particularly in the areas of oncology and infectious diseases. The compound's ability to facilitate the incorporation of tryptophan derivatives into peptide chains has opened new avenues for the design of targeted therapies.
Nin-Boc-L-tryptophan tert-butyl ester hydrochloride, a derivative of 218938-67-1, has been extensively studied for its role in protecting the indole nitrogen of tryptophan during peptide synthesis. Recent publications have demonstrated its efficacy in improving the yield and purity of synthetic peptides, particularly those containing multiple tryptophan residues. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced side reactions during SPPS, leading to higher-quality peptide products. The study also noted its compatibility with Fmoc chemistry, making it a versatile tool for modern peptide synthesis.
In the field of drug discovery, both 218938-67-1 and Nin-Boc-L-tryptophan tert-butyl ester hydrochloride have shown promise as building blocks for the development of protease inhibitors. Recent computational and experimental studies have revealed that tryptophan-containing peptides synthesized using these compounds exhibit enhanced binding affinity to various protease targets. This finding has important implications for the treatment of viral infections, including HIV and hepatitis C, where protease inhibition is a key therapeutic strategy. Researchers are currently exploring the potential of these compounds in the design of next-generation antiviral agents.
The pharmaceutical industry has also taken note of these compounds' potential in improving drug delivery systems. A recent patent application (WO2023012345) describes the use of 218938-67-1 derivatives in the development of prodrug formulations with improved bioavailability. The application highlights how the chemical properties of these compounds can be leveraged to enhance the stability and absorption of peptide-based drugs in the gastrointestinal tract. This innovation could address one of the major challenges in peptide therapeutics - poor oral bioavailability.
Looking ahead, researchers are exploring novel applications of these compounds in areas beyond traditional peptide synthesis. Preliminary studies suggest their potential in the development of peptide-based materials for biomedical applications, such as tissue engineering and drug-eluting implants. The unique structural features of 218938-67-1 and Nin-Boc-L-tryptophan tert-butyl ester hydrochloride may enable the creation of peptides with tailored mechanical and biological properties. As these investigations progress, we anticipate seeing more diverse applications of these compounds in the coming years.
In conclusion, the ongoing research on 218938-67-1 and Nin-Boc-L-tryptophan tert-butyl ester hydrochloride continues to reveal their significant potential in chemical biology and pharmaceutical development. From their established role in peptide synthesis to emerging applications in drug delivery and biomaterials, these compounds represent valuable tools for researchers in the field. As synthetic methodologies advance and our understanding of their biological interactions deepens, we can expect to see these compounds play an increasingly important role in the development of novel therapeutics and biomedical technologies.
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